molecular formula C6Cl4N4 B118846 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine CAS No. 32980-71-5

2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine

Cat. No. B118846
M. Wt: 269.9 g/mol
InChI Key: QNKFHUMDHRWWES-UHFFFAOYSA-N
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Patent
US06297250B1

Procedure details

Piperidine (0.8 ml, 8 mmol) was added to tetrachloropyrimidopyrimidine (0.54 g, 2 mmol) in THF (15 ml) and the resulting solution was stirred for 10 minutes until a yellow precipitate formed. Water (75 ml) was added and the mixture stirred for a further 10 minutes. The precipitate was filtered under suction, washed with water and dried in vacuo (P2O5) yielding the title compound as a yellow powder (0.62 g, 75%), m.p. 240-241° C., δH (CDCl3, 200 MHz) 1.81 (12H, s, 2×(CH2)3), 4.15 (8H, s br, 2×N(CH2)2); m/z (El) 366 (M+−1), 198.
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.Cl[C:8]1[C:13]2[N:14]=[C:15]([Cl:19])[N:16]=[C:17](Cl)[C:12]=2[N:11]=[C:10]([Cl:20])[N:9]=1.O>C1COCC1>[Cl:20][C:10]1[N:9]=[C:8]([N:1]2[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)[C:13]2[N:14]=[C:15]([Cl:19])[N:16]=[C:17]([N:1]3[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]3)[C:12]=2[N:11]=1

Inputs

Step One
Name
Quantity
0.8 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0.54 g
Type
reactant
Smiles
ClC1=NC(=NC2=C1N=C(N=C2Cl)Cl)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the resulting solution was stirred for 10 minutes until a yellow precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
STIRRING
Type
STIRRING
Details
the mixture stirred for a further 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered under suction
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in vacuo (P2O5)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC=1N=C(C2=C(C(=NC(=N2)Cl)N2CCCCC2)N1)N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.62 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 84.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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